13-hydroxy-10,16-dinaphthalen-1-yl-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 13-oxide
CAS No.: 864943-23-7
Cat. No.: VC8474135
Molecular Formula: C40H25O4P
Molecular Weight: 600.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 864943-23-7 |
|---|---|
| Molecular Formula | C40H25O4P |
| Molecular Weight | 600.6 g/mol |
| IUPAC Name | 13-hydroxy-10,16-dinaphthalen-1-yl-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 13-oxide |
| Standard InChI | InChI=1S/C40H25O4P/c41-45(42)43-39-35(33-21-9-15-25-11-1-5-17-29(25)33)23-27-13-3-7-19-31(27)37(39)38-32-20-8-4-14-28(32)24-36(40(38)44-45)34-22-10-16-26-12-2-6-18-30(26)34/h1-24H,(H,41,42) |
| Standard InChI Key | SLYOKZNBLPQLJA-UHFFFAOYSA-N |
| SMILES | C1=CC=C2C(=C1)C=CC=C2C3=CC4=CC=CC=C4C5=C3OP(=O)(OC6=C5C7=CC=CC=C7C=C6C8=CC=CC9=CC=CC=C98)O |
| Canonical SMILES | C1=CC=C2C(=C1)C=CC=C2C3=CC4=CC=CC=C4C5=C3OP(=O)(OC6=C5C7=CC=CC=C7C=C6C8=CC=CC9=CC=CC=C98)O |
Introduction
The compound 13-hydroxy-10,16-dinaphthalen-1-yl-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 13-oxide is a complex organic molecule characterized by its unique pentacyclic structure. It features naphthalene rings and a dioxaphosphapentacyclic core, making it a subject of interest in medicinal chemistry due to its potential biological activities.
Synthesis Methods
The synthesis of this compound typically involves multi-step organic synthesis techniques:
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Preparation of Naphthalene Derivatives: The process begins with the preparation of naphthalene derivatives.
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Introduction of Phosphorus Atom: The phosphorus atom is introduced through controlled reactions.
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Formation of Pentacyclic Structure: The final steps involve forming the pentacyclic structure and incorporating hydroxy and oxide groups under specific conditions.
Industrial Production
Industrial production may utilize advanced catalytic processes and large-scale reactors to ensure high yield and purity. Automated systems are crucial for monitoring and controlling reaction parameters to achieve consistent quality.
Biological and Medicinal Applications
While specific biological activities of this compound are not detailed in the available literature, compounds with similar structures are often investigated for their potential therapeutic properties, such as anti-cancer or anti-inflammatory effects.
Chemical Reactions
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Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
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Reduction: The compound can be reduced to form hydrocarbon derivatives.
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Substitution: Naphthalene rings can undergo electrophilic or nucleophilic substitution reactions.
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